molecular formula C14H21Cl3O9 B1311631 Sucralose 6-acetate CAS No. 105066-21-5

Sucralose 6-acetate

Cat. No. B1311631
M. Wt: 439.7 g/mol
InChI Key: FACOTAQCKSDLDE-YKEUTPDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucralose 6-acetate is an artificial sweetener that is derived from sucralose, a chlorinated sugar molecule. It is a common ingredient in many processed foods and beverages. Sucralose 6-acetate has been studied for its potential health benefits and applications in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for sucralose 6-acetate.

Scientific Research Applications

Synthesis and Catalysis

Sucralose 6-acetate (S-6-A) is a critical intermediate in the synthesis of sucralose, an artificial sweetener. A study explored the enzymatic synthesis of S-6-A using fructosyltransferase from Aspergillus oryzae, highlighting the optimal conditions for this reaction, such as temperature, pH, and enzyme concentration (Han et al., 2011). Another research utilized Bacillus amyloliquefaciens WZS01 in regioselective acylation and deacetylation for S-6-A synthesis, demonstrating a yield of over 95% under certain conditions (Sun et al., 2017).

Enzymatic Methods and Biosynthesis

Studies have investigated the use of enzymes for the biosynthesis of S-6-A. For example, the use of cross-linked enzyme aggregates (CLEAs) of Lipozyme TL 100 L showed high efficiency and stability in the synthesis of S-6-A (Yang et al., 2012). Similarly, surfactant-coated Candida rugosa lipase immobilized on sol–gel supports was found effective for S-6-A synthesis, with a yield up to 78.68% (Zhong et al., 2014).

Bioconversion and Microbial Cell Use

The bioconversion of S-6-A to sucralose using immobilized microbial cells was demonstrated as an effective and green technology. This method used strains like Arthrobacter sp. and Bacillus subtilis, showing potential for a cheaper and less time-consuming process (Chaubey et al., 2013).

Chlorination Process

The chlorination of S-6-A is a key step in producing sucralose. A study detailed a method using Vilsmeier reagent for chlorinating S-6-A, highlighting advantages like high yield and ease of operation (Zheng-qing, 2007).

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl3O9/c1-5(18)23-3-7-8(17)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,19-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACOTAQCKSDLDE-YKEUTPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sucralose 6-acetate

CAS RN

105066-21-5
Record name Sucralose 6-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCRALOSE 6-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS2P304SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sucralose 6-acetate
Reactant of Route 2
Reactant of Route 2
Sucralose 6-acetate
Reactant of Route 3
Reactant of Route 3
Sucralose 6-acetate
Reactant of Route 4
Reactant of Route 4
Sucralose 6-acetate
Reactant of Route 5
Reactant of Route 5
Sucralose 6-acetate
Reactant of Route 6
Reactant of Route 6
Sucralose 6-acetate

Citations

For This Compound
27
Citations
SS Schiffman, EH Scholl, TS Furey… - Journal of Toxicology …, 2023 - Taylor & Francis
… sucralose-6-acetate, a structural analog of the artificial sweetener sucralose. Sucralose-6-acetate … found to contain up to 0.67% sucralose-6-acetate. Studies in a rodent model found that …
Number of citations: 6 www.tandfonline.com
A Chaubey, C Raina, R Parshad, A Rouf… - Journal of Molecular …, 2013 - Elsevier
… of enzymatic deacetylation of sucralose-6-acetate, however … a single step hydrolysis of sucralose-6-acetate to obtain the … enzymatic hydrolysis of sucralose-6-acetate to sucralose in a …
Number of citations: 8 www.sciencedirect.com
CAO Zhongya, SUN Weizhen… - 华东理工大学学报(自然 …, 2023 - journal.ecust.edu.cn
… The chlorination of sucrose-6-acetates (S-6-A) to produce sucralose-6-acetate (TGS-6-A) is a key step in the synthesis of sucralose. In this work, a thermodynamic calculation of the …
Number of citations: 2 journal.ecust.edu.cn
J Sun, L Chen, B Lou, Y Bai, X Yu, M Zhao… - Journal of bioscience and …, 2017 - Elsevier
… a 6-acetyl group from sucralose-6-acetate. This step is generally … be resolved through sucralose-6-acetate deacetylation with … strains to hydrolyze sucralose-6-acetate and thus …
Number of citations: 7 www.sciencedirect.com
OAA AlDeeb, H Mahgoub, NH Foda - Profiles of Drug Substances …, 2013 - Elsevier
… chlorinated sucrose and a carboxylate salt to form sucralose-6-acetate in a dissolvent; and finally deacylating the sucralose-6-acetate in sodium methoxide/methanol system and then …
Number of citations: 26 www.sciencedirect.com
J Qian, H Zhu, B Shi, A Huang… - Journal of Chemical …, 2023 - Wiley Online Library
… 12 Deng F, Ding Y, Xue W, Cheng Y, Yan W, Yu M, Zhou Y, Li H, Sheng Y, Yu S, Preparation of sucralose-6-acetate in liquid-liquid two-phase system by mixing inert non-polar solvent …
Number of citations: 0 onlinelibrary.wiley.com
JD Jones, AJ Hacking… - Biotechnology and …, 1992 - Wiley Online Library
… Sucralose-6-acetate was obtained from the chlorination of s-6-a and was then deacetylated to produce sucralose, either chemically using base or enzymically using commercially …
Number of citations: 41 onlinelibrary.wiley.com
E Blenkley, J Suckling, S Morse, R Murphy… - … International Journal of …, 2023 - Springer
… to produce 1 kg sucralose-6-acetate. Materials consumed in … Moreover, data relating to solubility of sucralose-6-acetate in … and the assumption that sucralose-6-acetate has the same …
Number of citations: 2 link.springer.com
J Conway - lifespan.io
… The authors of this paper hold that all of those claims are false, citing studies that show the negative effects of an acetate metabolite of sucralose (sucralose-6-acetate)[2], the effects of …
Number of citations: 0 www.lifespan.io
T Nation - forums.t-nation.com
… that while sucralose itself has been studied previously (it’s been approved by just about every major regulatory health agency in the world) (2,3), a metabolite of it (sucralose 6-acetate …
Number of citations: 0 forums.t-nation.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.